![molecular formula C18H24N2O2 B6076258 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide](/img/structure/B6076258.png)
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide, commonly known as CPCCOEt, is a selective antagonist of metabotropic glutamate receptor subtype 1 (mGluR1). It is a white crystalline powder that is soluble in ethanol and dimethyl sulfoxide (DMSO). CPCCOEt has been widely used in scientific research for its ability to selectively block mGluR1, which is involved in various physiological and pathological processes.
Wirkmechanismus
CPCCOEt selectively blocks the activity of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide by binding to its allosteric site. This prevents the activation of downstream signaling pathways, including the phospholipase C (PLC) and inositol trisphosphate (IP3) pathways. As a result, the release of intracellular calcium is inhibited, leading to a reduction in neurotransmitter release.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, neuronal excitability, and synaptic transmission. It has also been implicated in the regulation of blood pressure, heart rate, and gastrointestinal motility.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPCCOEt is its selectivity for N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide, which allows for the specific study of this receptor subtype. However, its potency and efficacy can vary depending on the experimental conditions, and it may have off-target effects on other receptor subtypes. Additionally, CPCCOEt has poor aqueous solubility, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for research involving CPCCOEt. One area of interest is the role of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CPCCOEt may also have therapeutic potential for the treatment of pain, anxiety, and addiction. Further studies are needed to fully understand the physiological and pathological roles of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide and the potential therapeutic applications of CPCCOEt.
Synthesemethoden
The synthesis of CPCCOEt involves the reaction of 3-[(cyclopropylcarbonyl)amino]-2-methylbenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting carboxamide is then treated with ethyl chloroformate to form the final product, CPCCOEt.
Wissenschaftliche Forschungsanwendungen
CPCCOEt has been extensively used in scientific research to study the physiological and pathological roles of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide. It has been shown to block N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide-mediated effects in various systems, including the central nervous system, cardiovascular system, and gastrointestinal tract. CPCCOEt has also been used to investigate the involvement of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide in pain, anxiety, depression, and addiction.
Eigenschaften
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-15(19-17(21)13-6-3-2-4-7-13)8-5-9-16(12)20-18(22)14-10-11-14/h5,8-9,13-14H,2-4,6-7,10-11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUDNGGZFUPKCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.